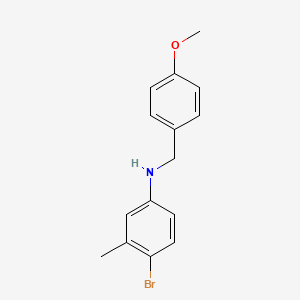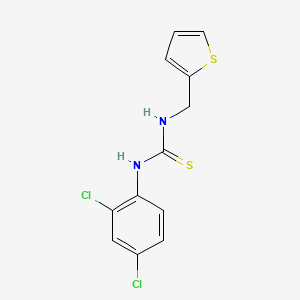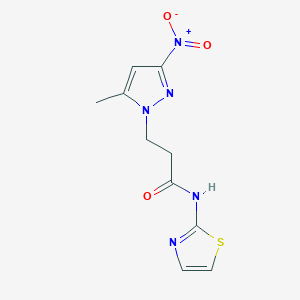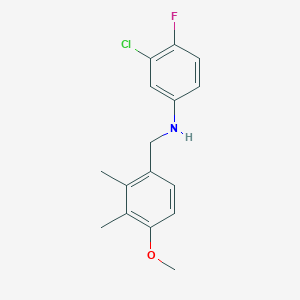![molecular formula C12H12BrNO3 B5747997 5'-bromo-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5747997.png)
5'-bromo-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-bromo-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, commonly known as Br-DMI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent. This compound belongs to the class of spirooxindoles, which have shown promising results in inhibiting the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of Br-DMI involves the inhibition of the Wnt/β-catenin signaling pathway, which is known to play a critical role in cancer development and progression. Br-DMI binds to the protein Dishevelled (Dvl), which is a key component of the Wnt/β-catenin pathway, and inhibits its function. This leads to the downregulation of β-catenin, which is a transcription factor that regulates the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Br-DMI has been shown to have minimal toxicity towards normal cells, indicating its potential as a selective anticancer agent. It has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity. Additionally, Br-DMI has been shown to induce autophagy, a process by which cells recycle their own components, which may also contribute to its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Br-DMI is its high potency against a wide range of cancer cell lines. This makes it a promising candidate for further development as an anticancer agent. However, one limitation of Br-DMI is its low solubility in water, which may affect its bioavailability and limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the research and development of Br-DMI. One direction is to investigate its efficacy in animal models of cancer to determine its potential as a therapeutic agent. Another direction is to explore the structure-activity relationship of spirooxindoles to design more potent and selective anticancer agents. Additionally, the combination of Br-DMI with other anticancer agents could be further explored to identify synergistic effects. Finally, the development of novel drug delivery systems could improve the bioavailability of Br-DMI and enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of Br-DMI involves the reaction of 3-indolylglyoxylic acid with methylamine hydrochloride and bromine in the presence of acetic anhydride. The reaction yields Br-DMI as a white crystalline solid with a melting point of 218-220°C. The purity of the compound can be confirmed by using analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
Br-DMI has shown significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Br-DMI has also been shown to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis. Furthermore, Br-DMI has been reported to have synergistic effects when used in combination with other anticancer agents such as doxorubicin and cisplatin.
Propiedades
IUPAC Name |
5'-bromo-1'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-14-10-4-3-8(13)7-9(10)12(11(14)15)16-5-2-6-17-12/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDRNPDTAVHEOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3(C1=O)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5747914.png)
![N-(3,4-dimethylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5747930.png)




![5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine](/img/structure/B5747960.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B5747961.png)
![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5747986.png)
![4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5747993.png)

![N-[(cyclohexylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5748010.png)

![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5748021.png)